molecular formula C13H5BrF5NO3 B13425547 2-(5-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(5-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B13425547
M. Wt: 398.08 g/mol
InChI Key: DBIXLDVGMYWDJC-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of bromine, nitro, phenoxy, difluoro, and trifluoromethyl groups

Preparation Methods

The synthesis of 2-(5-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 5-bromo-2-nitrophenol with 1,3-difluoro-5-(trifluoromethyl)benzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Chemical Reactions Analysis

2-(5-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives under strong oxidizing conditions.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

  • Biological Research

Properties

Molecular Formula

C13H5BrF5NO3

Molecular Weight

398.08 g/mol

IUPAC Name

2-(5-bromo-2-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H5BrF5NO3/c14-7-1-2-10(20(21)22)11(5-7)23-12-8(15)3-6(4-9(12)16)13(17,18)19/h1-5H

InChI Key

DBIXLDVGMYWDJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-]

Origin of Product

United States

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